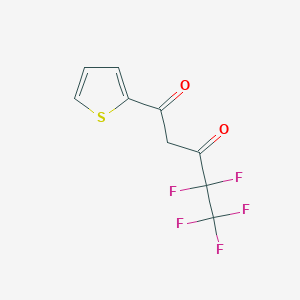

4,4,5,5,5-Pentafluoro-1-(thiophen-2-yl)pentane-1,3-dione

Description

4,4,5,5,5-Pentafluoro-1-(thiophen-2-yl)pentane-1,3-dione is a fluorinated β-diketone characterized by a thiophene moiety and a pentafluorinated alkyl chain. This compound is of significant interest in materials science, particularly in the design of luminescent lanthanide complexes due to its strong electron-withdrawing fluorinated groups, which enhance ligand-to-metal energy transfer and photostability. Its structure combines the π-conjugated thiophene system with fluorinated substituents, enabling unique electronic and steric properties for applications in optoelectronics and organic-inorganic hybrid materials.

Properties

IUPAC Name |

4,4,5,5,5-pentafluoro-1-thiophen-2-ylpentane-1,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F5O2S/c10-8(11,9(12,13)14)7(16)4-5(15)6-2-1-3-17-6/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOXHEBGXSSPVQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)CC(=O)C(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40588675 | |

| Record name | 4,4,5,5,5-Pentafluoro-1-(thiophen-2-yl)pentane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1994-18-9 | |

| Record name | 4,4,5,5,5-Pentafluoro-1-(thiophen-2-yl)pentane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5,5-Pentafluoro-1-(thiophen-2-yl)pentane-1,3-dione typically involves the reaction of thiophene-2-carboxaldehyde with pentafluoroacetone in the presence of a base. The reaction proceeds through a condensation mechanism, forming the desired β-diketone product. The reaction conditions often include:

Base: Sodium hydroxide or potassium hydroxide

Solvent: Ethanol or methanol

Temperature: Room temperature to reflux conditions

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5,5-Pentafluoro-1-(thiophen-2-yl)pentane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)

Reduction: Sodium borohydride or lithium aluminum hydride

Substitution: Nucleophiles such as amines or thiols

Major Products Formed

Oxidation: Thiophene sulfoxides or sulfones

Reduction: Corresponding alcohols

Substitution: Products with nucleophilic groups replacing fluorine atoms

Scientific Research Applications

4,4,5,5,5-Pentafluoro-1-(thiophen-2-yl)pentane-1,3-dione has several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug design and development due to its fluorinated structure, which can enhance metabolic stability and bioavailability.

Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its chemical stability and hydrophobicity.

Mechanism of Action

The mechanism of action of 4,4,5,5,5-Pentafluoro-1-(thiophen-2-yl)pentane-1,3-dione involves its interaction with molecular targets through its β-diketone moiety and thiophene ring. The fluorine atoms can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, potentially modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4,4,5,5,5-Pentafluoro-1-(naphthalen-2-yl)pentane-1,3-dione

- Structural Differences : Replaces the thiophene group with a naphthalene ring.

- Electronic Properties : The naphthalene group provides extended π-conjugation, increasing ligand polarizability compared to thiophene. However, the absence of sulfur reduces electron-donating capacity.

- Applications: Used in europium(III) complexes for highly luminescent silica nanoparticles. Quantum efficiencies (QE) reach ~75% with lifetimes up to 1.2 ms, outperforming many non-fluorinated analogs.

- Thermal Stability : Fluorination enhances thermal stability (decomposition >250°C), critical for high-temperature processing in optoelectronic devices.

4,4,5,5,5-Pentafluoro-1-(4-fluorophenyl)pentane-1,3-dione

- Structural Differences : Substitutes thiophene with a fluorophenyl group.

- Electronic Effects : The electron-withdrawing fluorine on the aryl ring synergizes with the pentafluoroalkyl chain, creating a stronger Lewis acidic site for metal coordination. However, reduced conjugation compared to thiophene or naphthalene limits visible-light sensitization.

- Solubility: Increased hydrophobicity due to the fluorophenyl group improves solubility in non-polar solvents, advantageous for organic synthesis.

4,4-Difluoro-1-(3-methylthiophen-2-yl)pentane-1,3-dione

- Structural Differences : Contains two fewer fluorine atoms on the alkyl chain and a methyl-substituted thiophene.

- Electronic Impact: Reduced fluorination decreases electron-withdrawing effects, lowering metal-ligand charge transfer efficiency.

- Luminescence Performance : Expected to exhibit lower quantum efficiencies compared to the pentafluorinated analog due to diminished energy transfer capabilities.

Comparative Data Table

| Compound Name | Fluorination Degree | Aromatic Group | Quantum Efficiency (QE) | Lifetime (ms) | Key Application |

|---|---|---|---|---|---|

| 4,4,5,5,5-Pentafluoro-1-(thiophen-2-yl)-dione | 5 F atoms | Thiophene | ~70% (estimated) | ~1.0 | Lanthanide complexes, sensors |

| 4,4,5,5,5-Pentafluoro-1-(naphthalen-2-yl)-dione | 5 F atoms | Naphthalene | 75% | 1.2 | Silica nanoparticle hybrids |

| 4,4,5,5,5-Pentafluoro-1-(4-fluorophenyl)-dione | 5 F atoms | 4-Fluorophenyl | N/A | N/A | Organic synthesis intermediates |

| 4,4-Difluoro-1-(3-methylthiophen-2-yl)-dione | 2 F atoms | 3-Methylthiophene | <50% (estimated) | <0.5 | Exploratory optoelectronics |

Key Research Findings

- Enhanced Luminescence : Full fluorination (5 F atoms) in the alkyl chain is critical for achieving high QE in lanthanide complexes. Thiophene-based derivatives balance electron donation (via sulfur) and withdrawal (via fluorine), optimizing excited-state energy levels.

- Steric vs. Electronic Trade-offs : Bulky substituents (e.g., naphthalene) improve photophysical properties but may hinder coordination geometry, whereas fluorinated aryl groups prioritize solubility over luminescence.

- Synthetic Versatility: The thiophene-containing variant is more amenable to post-functionalization (e.g., grafting onto silica nanoparticles) compared to phenyl or naphthyl analogs due to milder reaction conditions.

Biological Activity

4,4,5,5,5-Pentafluoro-1-(thiophen-2-yl)pentane-1,3-dione (CAS# 1994-18-9) is a fluorinated compound that has garnered attention for its potential biological activities. This article explores its synthesis, characterization, and biological effects based on diverse research findings.

- Molecular Formula : C9H5F5O2S

- Molecular Weight : 272.19 g/mol

- IUPAC Name : 4,4,5,5,5-pentafluoro-1-thiophen-2-ylpentane-1,3-dione

- Canonical SMILES : C1=CSC(=C1)C(=O)CC(=O)C(C(F)(F)F)(F)F

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of thiophene derivatives with fluorinated diketones. Characterization is performed using techniques such as:

- Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure.

- Mass Spectrometry (MS) : Confirms molecular weight and structural integrity.

The compound's characterization has been documented in various studies highlighting its unique structural features and stability due to the presence of multiple fluorine atoms.

Antimicrobial Properties

Research indicates that fluorinated compounds often exhibit significant antimicrobial activity. A study demonstrated that similar fluorinated diketones showed promising results against various bacterial strains. For instance:

- E. coli and Staphylococcus aureus were notably affected by structurally related compounds with fluorinated groups. The exact mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Activity

Fluorinated compounds have been investigated for their anticancer properties. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through:

- Induction of apoptosis in cancer cells.

- Inhibition of key enzymes involved in tumor growth.

Case Studies

Several case studies have reported the biological effects of similar compounds:

- Study on Fluorinated Diketones : A group of fluorinated diketones demonstrated IC50 values in the low micromolar range against various cancer cell lines (e.g., MCF7 breast cancer cells).

- Antimicrobial Screening : Compounds structurally similar to this compound showed effective inhibition against resistant strains of bacteria.

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,4,5,5,5-Pentafluoro-1-(thiophen-2-yl)pentane-1,3-dione, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves fluorination of the diketone backbone using perfluorinated reagents (e.g., sulfur tetrafluoride) under controlled anhydrous conditions. Purification requires fractional crystallization or column chromatography with non-polar solvents due to the compound’s high fluorophilicity. Purity verification via <sup>19</sup>F NMR and GC-MS is critical, as residual fluorinating agents can alter reactivity .

Q. How should researchers handle and store this compound to maintain stability?

- Methodological Answer : Store in amber glassware under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the thiophene moiety and degradation of labile C-F bonds. Avoid contact with oxidizing agents, as perfluoroalkyl groups may undergo redox reactions. Safety protocols from fluorinated compound SDSs recommend using PTFE-lined caps and conducting stability tests under intended experimental conditions .

Q. What spectroscopic techniques are most effective for characterizing its structure?

- Methodological Answer : Multinuclear NMR (<sup>1</sup>H, <sup>13</sup>C, <sup>19</sup>F) is essential for confirming the thiophene ring position and fluorine substitution pattern. IR spectroscopy identifies diketone carbonyl stretches (~1700 cm<sup>-1</sup>), while high-resolution mass spectrometry (HRMS) validates molecular mass. X-ray crystallography may resolve stereoelectronic effects of fluorine atoms on the diketone conformation .

Advanced Research Questions

Q. How do solvent polarity and temperature impact the compound’s keto-enol tautomerism, and what are the implications for reactivity?

- Methodological Answer : Polar aprotic solvents (e.g., DMSO) stabilize the enol form via hydrogen bonding, enhancing nucleophilic reactivity at the β-diketone site. Variable-temperature NMR studies (25–80°C) quantify tautomeric equilibrium constants, critical for designing reactions requiring specific tautomer dominance (e.g., coordination chemistry or cycloadditions) .

Q. What environmental persistence and degradation pathways are predicted for this compound?

- Methodological Answer : Computational models (e.g., EPI Suite) predict low biodegradability due to strong C-F bonds. Laboratory simulations under UV light (λ = 254 nm) in aqueous media show defluorination via radical intermediates, monitored by LC-MS/MS. Long-term ecotoxicity studies should follow OECD Test Guidelines 201/202 to assess aquatic impacts .

Q. How can contradictions in reported fluorinated diketone reactivity be resolved when designing catalytic systems?

- Methodological Answer : Contradictions often arise from trace moisture or metal impurities. Use chelating resins (e.g., Chelex 100) to deionize solvents and reagents. Control experiments with deuterated analogs and kinetic isotope effects (KIE) can distinguish between acid-catalyzed vs. metal-mediated mechanisms. Cross-validate results using DFT calculations (e.g., Gaussian 16) to model transition states .

Q. What advanced analytical methods quantify trace impurities in fluorinated diketone derivatives?

- Methodological Answer : Two-dimensional GC×GC-TOFMS achieves ppm-level detection of perfluorinated byproducts. For inorganic fluoride residues, ion chromatography with suppressed conductivity detection (EPA Method 300.0) is recommended. Synchrotron-based XAS probes fluorine coordination environments in heterogeneous catalysts .

Experimental Design Considerations

Q. How to design a study evaluating its chelation capacity toward transition metals?

- Methodological Answer : Use Job’s method of continuous variations with UV-vis titration (λ = 300–500 nm) to determine stoichiometry. Stability constants (log K) are calculated via potentiometry in non-aqueous media (e.g., acetonitrile). Include controls with non-fluorinated analogs to isolate electronic effects of CF3 groups .

Q. What statistical approaches are suitable for analyzing dose-response data in toxicity studies?

- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to EC50 determinations. Use ANOVA with Tukey’s post hoc test for multi-group comparisons. For longitudinal ecotoxicity data, mixed-effects models account for time-dependent variance. Replicate numbers (n ≥ 4) should align with OECD guidelines to ensure robustness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.